Cassiaside

概要

説明

Cassiaside is a naphthopyrone glycoside found in the seeds of Cassia obtusifolia and Cassia tora. It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . This compound has been studied for its potential therapeutic applications in treating chronic inflammatory diseases and other health conditions .

準備方法

Synthetic Routes and Reaction Conditions

Cassiaside can be synthesized through the extraction of Cassia seeds followed by purification processes. The seeds are typically dried and ground into a powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Cassia seeds. The process includes drying, grinding, and solvent extraction, followed by purification using industrial-scale chromatography. The purified this compound is then crystallized and dried for use in various applications .

化学反応の分析

Types of Reactions

Cassiaside undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

科学的研究の応用

Cassiaside has been extensively studied for its scientific research applications, including:

Chemistry: this compound is used as a model compound in studying glycoside chemistry and naphthopyrone derivatives.

作用機序

Cassiaside exerts its effects through various molecular targets and pathways. It inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are upregulated in inflammatory conditions. This compound also downregulates the phosphoinositide 3-kinases/AKT/mammalian target of rapamycin complex 1 signaling pathway, leading to reduced glycolysis and lactate production in macrophages . This mechanism helps in attenuating inflammation and promoting oxidative phosphorylation .

類似化合物との比較

Cassiaside is unique among naphthopyrone glycosides due to its specific structure and pharmacological properties. Similar compounds include:

Rubrofusarin-6-O-β-D-gentiobioside: Another naphthopyrone glycoside with antioxidant properties.

Toralactone-9-O-β-D-gentiobioside: Known for its anti-inflammatory effects.

Compared to these compounds, this compound has shown a broader range of pharmacological activities, making it a valuable compound for therapeutic applications .

生物活性

Cassiaside, a natural compound primarily isolated from Cassia obtusifolia , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a naphthopyrone glycoside and is one of the key bioactive constituents found in Cassia seeds. It has been traditionally used in Chinese medicine for various therapeutic purposes, including the treatment of diabetes, inflammation, and oxidative stress-related diseases.

Pharmacological Activities

The pharmacological properties of this compound include:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in macrophages. It downregulates pathways such as PI3K/AKT/mTORC1, which are crucial in mediating inflammatory responses .

- Antidiabetic Properties : Studies have shown that this compound can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. It also reduces the expression of transforming growth factor-beta (TGF-β) in diabetic conditions .

- Neuroprotective Effects : There is emerging evidence that suggests this compound may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways .

- Inhibition of Macrophage Polarization : this compound C has been shown to inhibit M1 polarization in macrophages induced by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). This results in decreased levels of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6 .

- Glycolytic Pathway Modulation : The compound affects metabolic pathways by inhibiting glycolysis in activated macrophages, leading to reduced lactate production and enhanced mitochondrial respiration .

- Regulation of Signaling Pathways : By downregulating the NF-κB signaling pathway, this compound reduces the expression of various inflammatory mediators, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Enhances antioxidant enzyme activity |

| Anti-inflammatory | Reduces cytokine production | Inhibits NF-κB signaling pathway |

| Antidiabetic | Inhibits AGEs formation | Reduces TGF-β expression |

| Neuroprotective | Protects against neurodegeneration | Modulates neuroinflammatory responses |

Table 2: Key Research Findings on this compound

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound C on LPS-induced macrophages. Results indicated that treatment with this compound C significantly decreased the levels of TNF-α and IL-6, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antidiabetic Potential

In a diabetic rat model, administration of this compound resulted in lower blood glucose levels and reduced renal damage markers compared to control groups. This suggests that this compound may be beneficial for managing diabetes-related complications .

特性

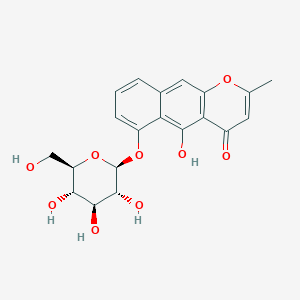

IUPAC Name |

5-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZTBIAKFTNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiaside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123914-49-8 | |

| Record name | Cassiaside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cassiaside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。